molecular formula C15H12ClF2N3O2S B2923375 2-(2-((4-Chlorophenyl)sulfanyl)acetyl)-N-(2,4-difluorophenyl)-1-hydrazinecarboxamide CAS No. 329699-89-0

2-(2-((4-Chlorophenyl)sulfanyl)acetyl)-N-(2,4-difluorophenyl)-1-hydrazinecarboxamide

Cat. No.: B2923375
CAS No.: 329699-89-0
M. Wt: 371.79
InChI Key: IWTOMZXDZRPGKG-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorophenyl)sulfanyl)acetyl)-N-(2,4-difluorophenyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H12ClF2N3O2S and its molecular weight is 371.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Formazans from Mannich Base as Antimicrobial Agents :

    • A compound similar to the requested chemical was synthesized and tested for antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
  • Synthesis and Evaluation of Pyrazole Derivatives :

    • Related compounds have been synthesized and evaluated for their antimicrobial potential against Gram-positive and Gram-negative bacteria and fungi. Most of these compounds demonstrated moderate antimicrobial activity (Sharshira & Hamada, 2012).
  • Development of Benzenesulfonamide Derivatives :

    • Research has been conducted on the synthesis of benzenesulfonamide derivatives, some of which have shown excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. These compounds have potential applications in cancer therapy (Fahim & Shalaby, 2019).
  • Investigation of Nucleophilic Substitution Reactions :

    • Studies on nucleophilic substitution reactions of similar compounds have been conducted, providing insights into the chemical behavior and potential applications of these chemicals in various fields (Ibrahim, Abdel-Reheem, Khattab, & Hamed, 2013).
  • Synthesis of Oxadiazole Derivatives :

    • Related oxadiazole derivatives have been synthesized and evaluated for their potential as anti-bacterial agents and enzyme inhibitors, suggesting their use in medical and pharmaceutical research (Siddiqui et al., 2014).
  • Heterocyclization Studies :

    • Heterocyclization of similar compounds has led to the formation of thiophene and pyrrole derivatives, which are important in pharmaceutical chemistry (Rozentsveig et al., 2022).
  • Carbonic Anhydrase Inhibition for Antitumor Therapy :

    • Halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, structurally similar to the requested compound, have been evaluated as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, suggesting potential in cancer therapy (Ilies et al., 2003).

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2N3O2S/c16-9-1-4-11(5-2-9)24-8-14(22)20-21-15(23)19-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTOMZXDZRPGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NNC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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